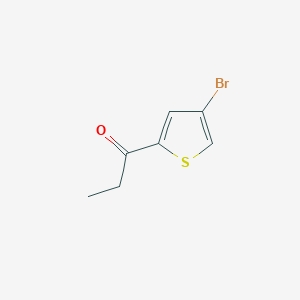
1-(4-Bromothiophen-2-yl)propan-1-one
Cat. No. B8817621
Key on ui cas rn:
36155-78-9
M. Wt: 219.10 g/mol
InChI Key: YTAOZIHQEPBPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05659037
Procedure details


To a solution of crude 1-(4-bromo-2-thienyl)-1-propanone, (53 g, 242 mmol, from step 1d above) in 210 mL of ethylene glycol was added hydrazine monohydrate (30 mL, 617 mmol). The resulting solution was then heated to 160° C. with stirring for 45 min. The solution was cooled to 35° C. and 42 g of KOH (750 mmol) was added. The mixture was heated to 160° C. and stirred for 1.5 hr. The reaction was cooled to room temperature, and 450 mL of water was added. The mixture was then acidified with conc. HCl, and the product was extracted with pentane (3×200mL). The pentane was dried over MgSO4, filtered and evaporated to yield 39.7 g of crude product as a free flowing oil. The material was purified by flash chromatography on silica gel, eluting with pentane, to afford 27 g, (54% yield) of the title product. b.p. 120°-125° C. @7 mm Hg. NMR (CDCl3) δ: 0.97 (t, 3H, J=7.5 Hz), 1.69 (sextet, 2H, J=7.5 Hz), 2.75 (t, 2H, J=7.5 Hz), 6.70 (d, 1H), 7.00 (d, 1H).






Name
Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=O)[CH2:8][CH3:9])[S:5][CH:6]=1.O.NN.[OH-].[K+].Cl>C(O)CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][CH3:9])[S:5][CH:6]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(SC1)C(CC)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 35° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 160° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 hr
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with pentane (3×200mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The pentane was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 39.7 g of crude product as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material was purified by flash chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with pentane
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(SC1)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
